molecular formula C12H10N4 B3028699 2-Phenylimidazo[1,2-a]pyrazin-3-amine CAS No. 27955-53-9

2-Phenylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B3028699
CAS No.: 27955-53-9
M. Wt: 210.23
InChI Key: CVEAUYZTYNHIES-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound with the molecular formula C12H10N4. It is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 2-Phenylimidazo[1,2-a]pyrazin-3-amine is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a member of the cyclin-dependent kinase family, which plays a crucial role in gene transcription and cell cycle progression .

Mode of Action

This compound acts as an inhibitor of CDK9 . It binds to the active site of the enzyme, preventing its interaction with its substrates. This inhibitory activity disrupts the normal function of CDK9, leading to changes in gene transcription and cell cycle progression .

Biochemical Pathways

The inhibition of CDK9 by this compound affects the transcriptional elongation pathway. CDK9 is involved in the phosphorylation of the C-terminal domain of RNA polymerase II, a key step in transcriptional elongation. By inhibiting CDK9, this compound disrupts this process, leading to changes in gene expression .

Pharmacokinetics

In silico predictions suggest that it has reasonable physiochemical and pharmacokinetic properties

Result of Action

The inhibition of CDK9 by this compound leads to changes in gene transcription and cell cycle progression. This can result in the death of cancer cells, as seen in its cytotoxic effects against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment, such as proteins or other drugs, can potentially affect its binding to CDK9 and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylimidazo[1,2-a]pyrazin-3-amine typically involves the condensation of benzaldehyde with 2-aminopyrazine under acidic conditions. This reaction forms an intermediate, which then undergoes cyclization to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-11(9-4-2-1-3-5-9)15-10-8-14-6-7-16(10)12/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEAUYZTYNHIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285493
Record name 2-Phenylimidazo[1,2-a]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27955-53-9
Record name 2-Phenylimidazo[1,2-a]pyrazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27955-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylimidazo[1,2-a]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylimidazo[1,2-a]pyrazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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